3-(5-bromo-1H-pyrazol-1-yl)propanoic acid chemical properties
3-(5-bromo-1H-pyrazol-1-yl)propanoic acid chemical properties
An In-Depth Technical Guide to 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid
Executive Summary
This document provides a comprehensive technical overview of 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. While data for this specific isomer is less prevalent than its 4-bromo counterpart, this guide synthesizes information from analogous structures and fundamental chemical principles to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore its core chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications, with a focus on its utility in constructing complex molecular architectures for drug discovery.
Molecular Structure and Physicochemical Properties
3-(5-bromo-1H-pyrazol-1-yl)propanoic acid belongs to the class of N-substituted pyrazoles. Its structure features a five-membered aromatic pyrazole ring, substituted with a bromine atom at the C5 position and a propanoic acid chain at the N1 position. This strategic arrangement of functional groups—a nucleophilic/basic pyrazole ring, a reactive bromine atom for cross-coupling, and a versatile carboxylic acid handle—makes it a highly valuable intermediate.
The presence of the bromine atom and the carboxylic acid group significantly influences the molecule's electronic properties, solubility, and reactivity. The propanoic acid chain provides a flexible linker, often utilized to position the pyrazole core within a larger molecule to achieve optimal interactions with a biological target.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂ | Inferred from structure |
| Molecular Weight | 219.04 g/mol | |
| CAS Number | Not explicitly found; 925146-35-6 for 4-bromo isomer | |
| Physical Form | Expected to be a solid at room temperature | |
| Hazard Classification | Likely an irritant | |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | |
| XLogP3 | ~0.8 |
Note: Some properties are inferred from closely related isomers, such as the 4-bromo and 4-bromo-3-methyl analogs, due to limited direct data on the 5-bromo isomer.
Synthesis and Mechanistic Considerations
The most direct and common route to synthesize 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid is through the N-alkylation of 5-bromo-1H-pyrazole. This reaction is a classic example of nucleophilic substitution.
Causality Behind Experimental Choices:
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Reactants: The synthesis begins with 5-bromo-1H-pyrazole. The nitrogen at the N1 position is nucleophilic and can attack an electrophilic carbon. The alkylating agent is typically an ester of 3-halopropanoic acid, such as ethyl 3-bromopropanoate. Using an ester protects the carboxylic acid, which would otherwise interfere with the basic conditions of the reaction.
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Base: A base is required to deprotonate the pyrazole's N-H proton, significantly increasing its nucleophilicity and facilitating the attack on the alkyl halide. Common choices include sodium hydride (NaH) for irreversible deprotonation or potassium carbonate (K₂CO₃) for milder conditions. The choice of base depends on the reactivity of the alkylating agent and desired reaction kinetics.
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Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the ionic intermediates and reagents without participating in the reaction.
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Hydrolysis: The final step involves the hydrolysis of the ester to yield the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or LiOH) followed by an acidic workup to protonate the carboxylate salt.
Caption: Key reaction pathways for derivatizing the title compound.
Spectroscopic Profile (Expected)
Structural elucidation and purity assessment rely heavily on spectroscopic methods. Based on its structure, the following spectral characteristics are anticipated:
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¹H NMR:
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Two distinct doublets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the two protons on the pyrazole ring (at C3 and C4), showing characteristic coupling.
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Two triplets in the aliphatic region (approx. 2.5-4.5 ppm) corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain.
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A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
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¹³C NMR:
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Signals for the three pyrazole carbons, with the carbon bearing the bromine (C5) being significantly shifted.
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Signals for the two methylene carbons of the propanoic acid chain.
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A signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 218 and 220 for [M-H]⁻). This pattern is a definitive indicator of a monobrominated compound.
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Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
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Hazard Identification: This compound is classified as an irritant. Avoid contact with skin, eyes, and mucous membranes. Avoid formation and inhalation of dust.
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Personal Protective Equipment (PPE): Handle in a well-ventilated area, preferably a chemical fume hood. Wear a lab coat, safety goggles, and chemical-resistant gloves.
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Handling: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
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Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended.
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First Aid:
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
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In all cases of exposure, consult a physician.
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Experimental Protocol: Amide Coupling
This protocol provides a self-validating workflow for a representative derivatization of the title compound.
Objective: To synthesize N-benzyl-3-(5-bromo-1H-pyrazol-1-yl)propanamide.
Materials:
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3-(5-bromo-1H-pyrazol-1-yl)propanoic acid (1.0 eq)
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Benzylamine (1.1 eq)
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O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (EtOAc), 1M HCl (aq), saturated NaHCO₃ (aq), brine
Methodology:
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Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(5-bromo-1H-pyrazol-1-yl)propanoic acid.
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Dissolution: Dissolve the starting material in anhydrous DMF (to a concentration of ~0.1 M).
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Reagent Addition: Add benzylamine, followed by TBTU. Cool the mixture to 0°C in an ice bath.
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Base Addition: Add DIPEA dropwise to the cooled, stirring solution. The base is added last and slowly to control the exothermic reaction of the coupling agent activation.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% EtOAc in hexanes). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.
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Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
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Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Conclusion
3-(5-bromo-1H-pyrazol-1-yl)propanoic acid is a strategically designed chemical building block with significant potential in synthetic and medicinal chemistry. Its trifunctional nature allows for diverse and orthogonal chemical modifications, enabling the rapid generation of compound libraries for screening. Understanding its fundamental properties, reactivity, and handling requirements is crucial for leveraging its full potential in the development of novel therapeutics and other advanced materials.
References
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